Cas no 1236255-49-4 (2-Amino-N-(tert-butyl)-3-methylbutanamide hydrochloride)
2-Amino-N-(tert-butyl)-3-methylbutanamide hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-N-(tert-butyl)-3-methylbutanamide hydrochloride
- SB47069
- 2-Amino-N-(tert-butyl)-3-methylbutanamidehydrochloride
- 2-amino-N-tert-butyl-3-methylbutanamide hydrochloride
- (S)-2-Amino-N-(tert-butyl)-3-methylbutanamide hydrochloride
- A922041
- 2-amino-N-tert-butyl-3-methylbutanamide;hydrochloride
- AKOS015847473
- 1236255-49-4
-
- MDL: MFCD13562440
- Inchi: 1S/C9H20N2O.ClH/c1-6(2)7(10)8(12)11-9(3,4)5;/h6-7H,10H2,1-5H3,(H,11,12);1H
- InChI Key: DYVSNFCPWQDKIJ-UHFFFAOYSA-N
- SMILES: Cl.O=C(C(C(C)C)N)NC(C)(C)C
Computed Properties
- Exact Mass: 208.1342410g/mol
- Monoisotopic Mass: 208.1342410g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 158
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.1Ų
2-Amino-N-(tert-butyl)-3-methylbutanamide hydrochloride Security Information
- Storage Condition:Sealed in dry,Room Temperature
2-Amino-N-(tert-butyl)-3-methylbutanamide hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A044980-125mg |
2-Amino-N-(tert-butyl)-3-methylbutanamide Hydrochloride |
1236255-49-4 | 125mg |
$ 230.00 | 2022-06-08 | ||
| TRC | A044980-250mg |
2-Amino-N-(tert-butyl)-3-methylbutanamide Hydrochloride |
1236255-49-4 | 250mg |
$ 375.00 | 2022-06-08 | ||
| Ambeed | A736766-1g |
2-Amino-N-(tert-butyl)-3-methylbutanamide hydrochloride |
1236255-49-4 | 95+% | 1g |
$168.0 | 2024-04-25 | |
| Ambeed | A736766-5g |
2-Amino-N-(tert-butyl)-3-methylbutanamide hydrochloride |
1236255-49-4 | 95+% | 5g |
$504.0 | 2024-04-25 |
2-Amino-N-(tert-butyl)-3-methylbutanamide hydrochloride Suppliers
2-Amino-N-(tert-butyl)-3-methylbutanamide hydrochloride Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 2-Amino-N-(tert-butyl)-3-methylbutanamide hydrochloride
2-Amino-N-(tert-butyl)-3-methylbutanamide hydrochloride: A Comprehensive Overview
2-Amino-N-(tert-butyl)-3-methylbutanamide hydrochloride, identified by the CAS number 1236255-49-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structural features, has garnered attention due to its potential applications in drug development and as a precursor in various chemical syntheses. The molecule combines an amino group, a tert-butyl substituent, and a hydrochloride salt, making it a versatile compound with diverse functional groups that can be exploited for various purposes.
The structure of 2-Amino-N-(tert-butyl)-3-methylbutanamide hydrochloride is characterized by a central butanamide backbone. The amino group at position 2 introduces nucleophilic properties, while the tert-butyl group at position N adds steric bulk, which can influence the compound's reactivity and solubility. The hydrochloride salt form suggests that this compound is often used in its protonated form, which may enhance its stability or solubility under certain conditions. These structural features make it a valuable building block in organic synthesis, particularly in the construction of bioactive molecules.
Recent studies have highlighted the potential of 2-Amino-N-(tert-butyl)-3-methylbutanamide hydrochloride as a precursor in the synthesis of peptide analogs and other bioactive compounds. Its amino group allows for easy coupling reactions, which are fundamental in peptide synthesis. Additionally, the tert-butyl group provides steric hindrance, which can be utilized to modulate the conformational properties of resulting molecules. This makes it an attractive starting material for researchers aiming to design molecules with specific pharmacokinetic profiles.
In terms of pharmacological applications, 2-Amino-N-(tert-butyl)-3-methylbutanamide hydrochloride has been explored as a potential lead compound in drug discovery programs targeting various therapeutic areas. For instance, its ability to act as a substrate or inhibitor in enzymatic reactions has been investigated. Recent research has demonstrated its potential as an inhibitor of certain proteases, which are key targets in diseases such as cancer and inflammatory disorders.
The synthesis of 2-Amino-N-(tert-butyl)-3-methylbutanamide hydrochloride typically involves multi-step organic reactions. One common approach is the Curtius rearrangement or other amide-forming reactions, followed by functionalization to introduce the amino and tert-butyl groups. The optimization of these synthetic routes has been a focus of recent studies, with researchers aiming to improve yield and purity while minimizing environmental impact.
In addition to its role in drug discovery, 2-Amino-N-(tert-butyl)-3-methylbutanamide hydrochloride has found applications in materials science. Its ability to form stable amides makes it useful in the synthesis of polymers and other advanced materials. Recent advancements have explored its use in creating biodegradable polymers for biomedical applications, such as drug delivery systems and tissue engineering scaffolds.
The study of CAS No. 1236255-49-4 has also contributed to our understanding of stereochemistry and molecular recognition. Its chiral centers and spatial arrangement provide insights into how molecular structure influences biological activity. Researchers have utilized this compound to investigate enantioselective synthesis methods and stereochemical outcomes in various reactions.
In conclusion, 2-Amino-N-(tert-butyl)-3-methylbutanamide hydrochloride, with its unique structural features and versatile functional groups, continues to be a valuable compound in both academic research and industrial applications. Its role as a building block in organic synthesis, coupled with its potential pharmacological activities, positions it as an important molecule for future discoveries. As research progresses, we can expect further elucidation of its properties and expanded applications across diverse fields.
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